

# The Discovery and Synthesis of BMS-935177: A Reversible BTK Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this small molecule has demonstrated significant potential in preclinical models of autoimmune diseases.[1][2][3][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of BMS-935177, with a focus on its mechanism of action, structure-activity relationships (SAR), and key experimental data.

## **Introduction: Targeting Bruton's Tyrosine Kinase**

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It plays a crucial role in the signaling pathways of multiple cell types involved in autoimmune diseases.[1][2][3] Specifically, BTK is essential for B-cell receptor (BCR) mediated signaling, which is critical for B-cell development, differentiation, and activation.[7][8] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target.[9][10] BMS-935177 was developed as a second-generation, reversible BTK inhibitor, aiming for high potency and selectivity to minimize off-target effects.[1][2][3]

# **Discovery and Lead Optimization**



The discovery of **BMS-935177** stemmed from a focused effort to develop a novel series of carbazole-based inhibitors of BTK.[1][9] The research involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1] [2][3] The chemical name for **BMS-935177** is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide.[1][2][3][6]

#### **Structure-Activity Relationship (SAR)**

The SAR studies leading to **BMS-935177** focused on modifications of a carbazole carboxamide scaffold.[9] These studies revealed that specific substitutions at various positions of the carbazole core were critical for potent and selective inhibition of BTK. The quinazolinone moiety was found to be a key feature for potent activity. Molecular modeling techniques, including molecular docking and 3D-QSAR, were employed to rationalize the SAR and guide the design of more potent analogs.[9]

#### **Synthesis**

The synthesis of **BMS-935177** involves a multi-step process, starting from the construction of the carbazole core, followed by the introduction of the quinazolinone-containing phenyl group and the final carboxamide functionalization. While the detailed, step-by-step synthesis is proprietary, the general approach is outlined in scientific literature and patents.[1][11]

#### **Mechanism of Action and Signaling Pathway**

**BMS-935177** functions as a reversible inhibitor of BTK, binding to the ATP-binding site of the kinase domain.[4][5] This reversible binding distinguishes it from first-generation covalent BTK inhibitors like ibrutinib. By blocking the kinase activity of BTK, **BMS-935177** effectively interrupts the downstream signaling cascade initiated by B-cell receptor activation.



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Caption: BTK Signaling Pathway Inhibition by BMS-935177.

### **Preclinical Pharmacology**

The preclinical evaluation of **BMS-935177** demonstrated its potent and selective inhibitory activity against BTK, along with favorable pharmacokinetic properties.

#### **In Vitro Activity**

**BMS-935177** exhibits potent enzymatic inhibition of BTK and functional inhibition in cellular assays.

Assay	Metric	Value	Reference
BTK Enzymatic Assay	IC50	3 nM	[4]
BTK Enzymatic Assay	IC50	2.8 nM	[5]
Ramos B-cell Calcium Flux	IC50	27 nM	[4][5]
PBMC FcyRIIa/III Driven TNFα Production	IC50	14 nM	[5]

# **Kinase Selectivity**

**BMS-935177** demonstrates high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.



Kinase	IC50 (nM)	Selectivity (fold vs. BTK)	Reference	
втк	2.8	1	[5]	
TEC	13	~5	[5]	
BLK	20	~7	[5]	
ВМХ	24	~9	[5]	
TrkA	30	~11	[5]	
ITK	-	5-67	[5]	
TXK	-	5-67	[5]	
SRC	-	>1100	[5]	
HER4	<150	>50	[5]	
TRKB	<150	>50	[5]	
RET	<150	>50	[5]	

#### **Pharmacokinetics**

BMS-935177 exhibits excellent oral bioavailability and low clearance in preclinical species.



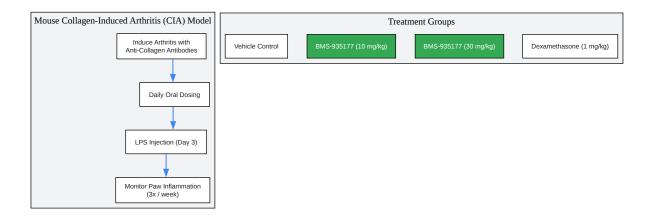
Species	Dose	Route	T <sub>1</sub> / <sub>2</sub> (h)	Oral Bioavailabilit y (%)	Reference
Mouse	2 mg/kg	IV	4.0	84-100 (solution)	[5]
Rat	2 mg/kg	IV	5.1	84-100 (solution)	[5]
Dog	-	-	-	84-100 (solution)	[5]
Cynomolgus Monkey	-	-	-	84-100 (solution)	[5]

Plasma protein binding is high across all species, with less than 1% free fraction in humans.[5]

#### **In Vivo Efficacy**

The in vivo efficacy of **BMS-935177** was evaluated in a mouse model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.





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Caption: Experimental Workflow for In Vivo Efficacy Study.

**BMS-935177** demonstrated a dose-dependent reduction in both the severity and incidence of clinical disease in this model.[4]

# **Key Experimental Protocols BTK Enzymatic Assay**

- Objective: To determine the in vitro inhibitory activity of BMS-935177 against recombinant human BTK.
- · Methodology:
  - A solution of BMS-935177 is prepared in DMSO and serially diluted.



- $\circ$  In a 384-well plate, the compound is incubated with recombinant human BTK (1 nM), a fluoresceinated peptide substrate (1.5  $\mu$ M), and ATP (20  $\mu$ M) in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO).
- The reaction is incubated at room temperature for 60 minutes.
- The reaction is terminated by the addition of 35 mM EDTA.
- The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and phosphorylated product.[4]
- The IC<sub>50</sub> value is calculated from the dose-response curve.

#### **Ramos B-cell Calcium Flux Assay**

- Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.
- · Methodology:
  - Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.
  - Cells are pre-incubated with various concentrations of BMS-935177.
  - BCR signaling is stimulated with an anti-IgM antibody.
  - The resulting intracellular calcium mobilization is measured using a fluorometric plate reader.
  - The IC<sub>50</sub> value is determined based on the inhibition of the calcium flux.[4][5]

#### Conclusion

**BMS-935177** is a potent, selective, and orally bioavailable reversible inhibitor of BTK. Its discovery and preclinical development highlight a successful structure-based drug design campaign targeting a key node in autoimmune disease pathology. The comprehensive preclinical data package, including potent in vitro and in vivo activity and a favorable pharmacokinetic profile, established **BMS-935177** as a clinical candidate for the treatment of autoimmune diseases.[1][2][3][6] The insights gained from the development of **BMS-935177** 



have also informed the discovery of subsequent BTK inhibitors, including covalent inhibitors like Branebrutinib (BMS-986195).[7][12]

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